

An In-depth Technical Guide to the Spectroscopic Data of Diethyl Acetylsuccinate

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Compound of Interest

Compound Name: *Diethyl acetylsuccinate*

Cat. No.: *B109451*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl acetylsuccinate**, a key reagent in the synthesis of various antimicrobial compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Chemical Structure and Properties

- IUPAC Name: Diethyl 2-acetylbutanedioate
- Synonyms: **Diethyl acetylsuccinate**, Acetylsuccinic acid diethyl ester, Diethyl 2-acetylsuccinate
- CAS Number: 1115-30-6
- Molecular Formula: $C_{10}H_{16}O_5$
- Molecular Weight: 216.23 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Diethyl acetylsuccinate**. Due to the tautomeric nature of the acetyl group (keto-enol tautomerism), the observed spectra represent a mixture of both forms, with the keto form generally being predominant.

The ^1H NMR spectrum of **Diethyl acetylsuccinate** is complex due to the presence of two chiral centers in the molecule, leading to diastereotopic protons. The data presented here is an interpretation based on the expected chemical shifts and coupling patterns.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.20	Quartet (q)	2H	-OCH ₂ CH ₃ (ester 1)
~4.15	Quartet (q)	2H	-OCH ₂ CH ₃ (ester 2)
~3.80	Triplet (t)	1H	-CH(COCH ₃)-
~2.80	Doublet of Doublets (dd)	2H	-CH ₂ -CH(COCH ₃)-
~2.20	Singlet (s)	3H	-COCH ₃
~1.30	Triplet (t)	3H	-OCH ₂ CH ₃ (ester 1)
~1.25	Triplet (t)	3H	-OCH ₂ CH ₃ (ester 2)

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are listed below.

Chemical Shift (δ) ppm	Assignment
~202.0	C=O (ketone)
~171.0	C=O (ester 1)
~169.0	C=O (ester 2)
~61.5	-OCH ₂ CH ₃ (ester 1)
~61.0	-OCH ₂ CH ₃ (ester 2)
~55.0	-CH(COCH ₃)-
~35.0	-CH ₂ -CH(COCH ₃)-
~30.0	-COCH ₃
~14.0	-OCH ₂ CH ₃ (ester 1)
~13.8	-OCH ₂ CH ₃ (ester 2)

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1720	Strong	C=O stretch (ketone)
~1200	Strong	C-O stretch (ester)

Electron ionization mass spectrometry (EI-MS) of **Diethyl acetylsuccinate** results in fragmentation, providing valuable information for structural elucidation.

m/z	Relative Intensity	Assignment
216	Low	$[M]^+$ (Molecular Ion)
171	Moderate	$[M - OCH_2CH_3]^+$
143	High	$[M - COOCH_2CH_3]^+$
129	Moderate	$[M - CH_3CO - OCH_2CH_3]^+$
43	Very High	$[CH_3CO]^+$ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Diethyl acetylsuccinate**.

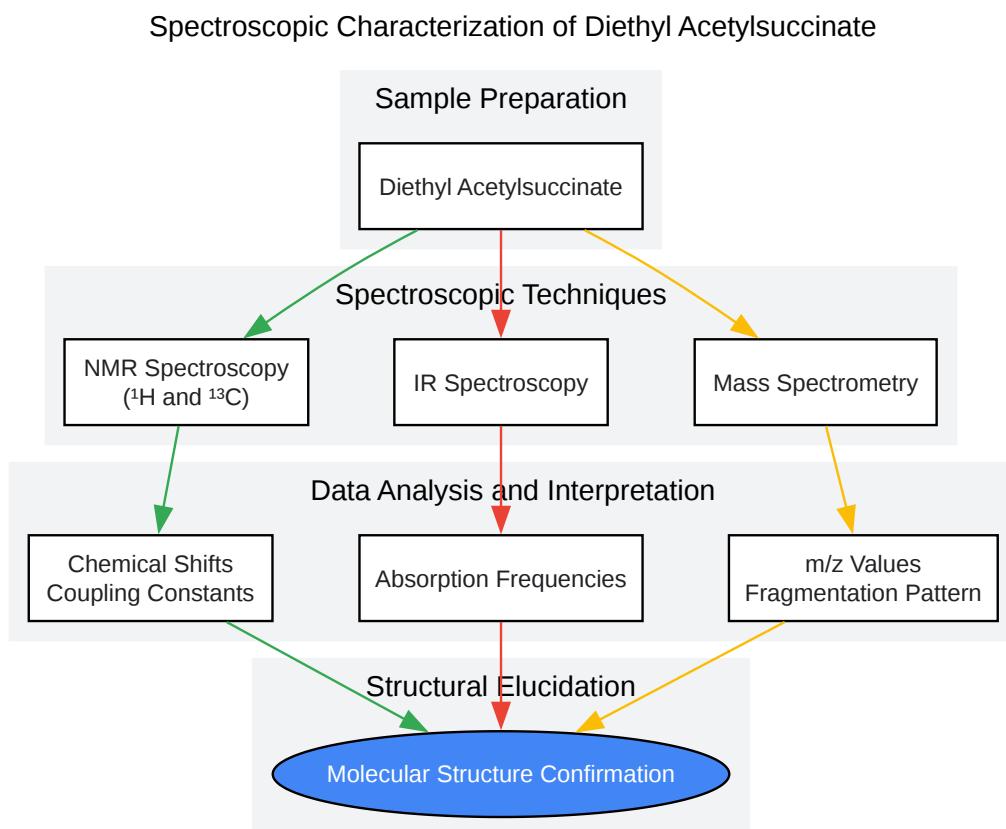
- Sample Preparation: A solution of **Diethyl acetylsuccinate** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of $CDCl_3$) in a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is used.
- 1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32 scans are typically sufficient.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 512-1024 scans may be necessary due to the lower natural abundance of ^{13}C .

- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- Sample Preparation: As **Diethyl acetylsuccinate** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then placed in the IR beam path, and the sample spectrum is acquired.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC-MS).
- Ionization Method: Electron Ionization (EI) is commonly used.
 - Electron Energy: 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

- Data Acquisition: The detector records the abundance of each ion at different m/z values, generating a mass spectrum.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which aids in confirming the molecular weight and structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Diethyl acetylsuccinate**.



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Caption: Workflow for Spectroscopic Analysis.

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